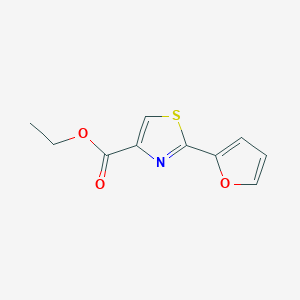

Ethyl 2-(2-Furyl)thiazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(2-Furyl)thiazole-4-carboxylate: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a thiazole ring, both of which are known for their diverse chemical reactivity and biological activities

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Furyl)thiazole-4-carboxylate typically involves the reaction of 2-furylcarboxylic acid with thioamide under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the thiazole ring, followed by esterification with ethanol to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the process .

化学反应分析

Types of Reactions: Ethyl 2-(2-Furyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.

Substitution: Both the furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

Reduction: Thiazolidine derivatives.

Substitution: Substituted furans and thiazoles.

科学研究应用

Ethyl 2-(2-Furyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new pharmaceuticals.

Medicine: It is investigated for its potential use in drug design and development, particularly for its anti-inflammatory and anticancer activities.

Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of Ethyl 2-(2-Furyl)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways:

相似化合物的比较

- Ethyl 2-furoate

- Furfuryl alcohol

- 2,5-Furandicarboxylic acid

- 2,5-Dimethylfuran

Comparison: Ethyl 2-(2-Furyl)thiazole-4-carboxylate is unique due to the presence of both furan and thiazole rings, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in both chemistry and biology. For instance, while Ethyl 2-furoate is primarily used in flavoring and fragrance industries, this compound has potential pharmaceutical applications .

常见问题

Q. What are the common synthetic routes for Ethyl 2-(2-Furyl)thiazole-4-carboxylate, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of thiazole derivatives like this compound typically employs the Hantzsch thiazole synthesis or modifications thereof. A general procedure involves reacting a bromo- or chloro-containing carbonyl compound (e.g., ethyl 4-bromo-3-oxobutanoate) with a thiourea derivative or thioamide under reflux in polar solvents like ethanol . For example:

- Reagents : Ethyl bromoacetate derivatives, thiourea, or substituted thioamides.

- Conditions : Reflux in ethanol (1–3 hours), followed by extraction and purification via column chromatography.

- Yield Optimization : Adjusting solvent polarity (e.g., using acetonitrile for faster kinetics) and temperature (80–100°C) can improve yields to >70% .

Basic Research Question

- NMR : 1H and 13C NMR are standard for confirming substituent positions. For example, the thiazole proton typically appears at δ 7.7–8.1 ppm, while the furyl protons resonate at δ 6.3–7.4 ppm .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software provides precise bond lengths and angles. A study on a similar compound reported a dihedral angle of 12.5° between thiazole and furan rings, indicating moderate conjugation .

Methodological Insight :

- Use Suzuki coupling or Ullmann reactions to introduce substituents.

- Evaluate biological activity via cell viability assays (MTT) and gene expression profiling (qPCR) .

Q. How can researchers resolve contradictions in reported biological data for thiazole derivatives?

Advanced Research Question

Discrepancies often arise from purity issues or assay variability:

- Purity Checks : Use HPLC (≥95% purity) and elemental analysis (deviation <0.4%) to validate compounds .

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line passage number, serum concentration). For example, Oct3/4 induction by O4I2 derivatives varied by 15% across labs due to differences in ESC culture media .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Basic Research Question

- Challenges : Low melting points (<100°C) and solvent inclusion in crystal lattices.

- Solutions : Slow evaporation from dichloromethane/hexane mixtures at 4°C. A study achieved 85% crystallization success using this method .

- Software : SHELXL (for refinement) and PLATON (for validating intermolecular interactions) .

Q. What computational tools are recommended for docking studies with this compound?

Advanced Research Question

属性

分子式 |

C10H9NO3S |

|---|---|

分子量 |

223.25 g/mol |

IUPAC 名称 |

ethyl 2-(furan-2-yl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-10(12)7-6-15-9(11-7)8-4-3-5-14-8/h3-6H,2H2,1H3 |

InChI 键 |

NOSIYYMXXUYWQC-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CO2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。